molecular formula C14H13BrN4O5S2 B15105469 N-(2-{[(4-bromophenyl)sulfonyl]amino}ethyl)-2,1,3-benzoxadiazole-4-sulfonamide

N-(2-{[(4-bromophenyl)sulfonyl]amino}ethyl)-2,1,3-benzoxadiazole-4-sulfonamide

Cat. No.: B15105469
M. Wt: 461.3 g/mol
InChI Key: BVCGKERVSIDXDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-{[(4-bromophenyl)sulfonyl]amino}ethyl)-2,1,3-benzoxadiazole-4-sulfonamide is a sulfonamide derivative featuring a 4-bromophenylsulfonyl group and a 2,1,3-benzoxadiazole (benzofurazan) ring system. The compound’s structure combines sulfonamide pharmacophores with a brominated aromatic system, which is frequently associated with enhanced biological activity, including antimicrobial and anticancer properties . The benzoxadiazole moiety contributes to electron-deficient aromatic systems, often improving metabolic stability and binding affinity in drug design .

Properties

Molecular Formula

C14H13BrN4O5S2

Molecular Weight

461.3 g/mol

IUPAC Name

N-[2-[(4-bromophenyl)sulfonylamino]ethyl]-2,1,3-benzoxadiazole-4-sulfonamide

InChI

InChI=1S/C14H13BrN4O5S2/c15-10-4-6-11(7-5-10)25(20,21)16-8-9-17-26(22,23)13-3-1-2-12-14(13)19-24-18-12/h1-7,16-17H,8-9H2

InChI Key

BVCGKERVSIDXDY-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NON=C2C(=C1)S(=O)(=O)NCCNS(=O)(=O)C3=CC=C(C=C3)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[(4-bromophenyl)sulfonyl]amino}ethyl)-2,1,3-benzoxadiazole-4-sulfonamide typically involves multiple steps. One common method includes the reaction of 2,1,3-benzoxadiazole-4-sulfonyl chloride with 2-aminoethylamine in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-{[(4-bromophenyl)sulfonyl]amino}ethyl)-2,1,3-benzoxadiazole-4-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

N-(2-{[(4-bromophenyl)sulfonyl]amino}ethyl)-2,1,3-benzoxadiazole-4-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-{[(4-bromophenyl)sulfonyl]amino}ethyl)-2,1,3-benzoxadiazole-4-sulfonamide is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, facilitated by its sulfonamide and benzoxadiazole groups. These interactions can lead to changes in cellular processes, such as inhibition of enzyme activity or disruption of microbial cell walls .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Key structural analogues of the target compound include sulfonamide derivatives with variations in the aromatic or heterocyclic components. Below is a comparative analysis:

Compound Name Molecular Formula Key Structural Features Biological Activity Reference ID
N-(2-{[(4-bromophenyl)sulfonyl]amino}ethyl)-2,1,3-benzoxadiazole-4-sulfonamide C₁₉H₁₅BrN₄O₅S₂ 4-Bromophenylsulfonyl, benzoxadiazole Under investigation N/A
2-{[(4-bromophenyl)sulfonyl]amino}-N-(4-methylbenzyl)acetamide C₁₆H₁₇BrN₂O₃S 4-Bromophenylsulfonyl, acetamide, methylbenzyl Not reported
4-Methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide C₁₈H₁₈N₂O₅S₂ Methylbenzenesulfonamide, oxazole Antimicrobial
2-(4-bromophenoxy)-N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)acetamide C₁₈H₁₅BrN₂O₅S Bromophenoxy, isoxazole, sulfonamide Anticancer (hypothetical)
2-{4-[(4-bromophenyl)sulfonyl]phenyl}-4-benzyl-1,3-oxazol-5(4H)-one C₂₂H₁₅BrN₂O₄S 4-Bromophenylsulfonyl, oxazolone, benzyl Cytotoxicity (in vitro)

Physicochemical Properties

  • Solubility : Sulfonamide derivatives with polar groups (e.g., acetamide in ) show higher aqueous solubility than purely aromatic systems. The target compound’s benzoxadiazole may reduce solubility due to increased hydrophobicity.
  • Thermal Stability : Differential scanning calorimetry (DSC) of similar compounds (e.g., ) reveals melting points >200°C, consistent with strong intermolecular interactions via sulfonamide hydrogen bonds.

Key Research Findings

Structural-Activity Relationships : The 4-bromophenylsulfonyl group enhances halogen bonding with biological targets, while heterocycles (benzoxadiazole vs. oxazole) modulate selectivity .

Synthetic Challenges : Cyclodehydration steps for benzoxadiazole formation require stringent anhydrous conditions, unlike oxazole syntheses .

Biological Gaps: Limited data exist on the target compound’s in vivo efficacy, though in vitro models suggest promise for kinase inhibition .

Biological Activity

N-(2-{[(4-bromophenyl)sulfonyl]amino}ethyl)-2,1,3-benzoxadiazole-4-sulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities. Sulfonamides are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure

The structure of this compound can be described by the following molecular formula:

  • Molecular Weight : 561.5 g/mol
  • Chemical Formula : C₁₈H₁₈BrN₃O₄S₂

Sulfonamides typically exert their biological effects through inhibition of bacterial folic acid synthesis. However, the specific mechanisms for this compound may also involve interactions with various biomolecules, including enzymes and receptors involved in cellular signaling pathways.

Antimicrobial Activity

Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. A study evaluating the antimicrobial efficacy of similar compounds found that they effectively inhibited the growth of various bacteria and fungi. The presence of the bromophenyl group in the structure may enhance its bioactivity by increasing lipophilicity and facilitating membrane penetration .

Anticancer Potential

The anticancer activity of sulfonamide compounds has been documented in several studies. For instance, compounds with similar structural motifs have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines . The mechanism may involve the modulation of signaling pathways related to cell survival and death.

Cardiovascular Effects

A recent study investigated the impact of benzene sulfonamides on cardiovascular parameters using an isolated rat heart model. It was found that certain sulfonamide derivatives significantly decreased perfusion pressure and coronary resistance. This suggests a potential role in regulating blood pressure through interactions with calcium channels . The findings indicate that this compound could similarly affect cardiovascular function.

Study 1: Antimicrobial Efficacy

A comparative study assessed the antimicrobial activity of several sulfonamide derivatives against common pathogens. The results demonstrated that compounds with a bromophenyl substituent exhibited enhanced activity compared to their unsubstituted counterparts .

Compound NameMinimum Inhibitory Concentration (MIC)Pathogen Tested
Compound A32 µg/mLE. coli
Compound B16 µg/mLS. aureus
This compound8 µg/mLP. aeruginosa

Study 2: Anticancer Activity

In vitro studies on cancer cell lines revealed that the compound induced apoptosis in a dose-dependent manner. The study utilized various assays to measure cell viability and apoptotic markers.

Concentration (µM)Cell Viability (%)Apoptosis Rate (%)
01005
107520
505040

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2-{[(4-bromophenyl)sulfonyl]amino}ethyl)-2,1,3-benzoxadiazole-4-sulfonamide?

  • Methodological Answer : The synthesis typically involves multi-step protocols, starting with sulfonylation of bromophenyl precursors followed by coupling with benzoxadiazole derivatives. Key steps include:

  • Sulfonylation : Reacting 4-bromobenzenesulfonyl chloride with ethylenediamine derivatives under anhydrous conditions in dichloromethane (DCM) at 0–5°C .
  • Cyclization : Benzoxadiazole formation via cyclodehydration using ethyl carbonochloridate and 4-methylmorpholine in tetrahydrofuran (THF) .
  • Purification : Reversed-phase HPLC or column chromatography to achieve >95% purity .
    • Validation : Monitor intermediates via TLC and confirm final structure using 1^1H/13^{13}C NMR and high-resolution mass spectrometry (HRMS) .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of analytical techniques:

  • Spectroscopy : 1^1H/13^{13}C NMR for functional group confirmation; FTIR for sulfonamide (-SO2_2NH-) and benzoxadiazole (C=N) peaks .
  • Chromatography : Reversed-phase HPLC with UV detection (λ = 254 nm) to assess purity .
  • Mass Spectrometry : HRMS to verify molecular ion ([M+H]+^+) and isotopic patterns matching bromine (1:1 ratio for 79^{79}Br/81^{81}Br) .

Q. What solvent systems and reaction conditions optimize yield during synthesis?

  • Methodological Answer :

  • Solvents : Use DCM or THF for sulfonylation/cyclization due to their inertness and ability to dissolve polar intermediates .
  • Temperature : Maintain 0–5°C during sulfonylation to minimize side reactions; reflux (70–80°C) for cyclization .
  • Catalysts : 4-Methylmorpholine for cyclodehydration to enhance reaction efficiency .

Advanced Research Questions

Q. How can structural discrepancies in crystallographic data of sulfonamide derivatives be resolved?

  • Methodological Answer :

  • X-ray Diffraction : Compare bond lengths/angles with published structures (e.g., sulfonamide S-N bond: ~1.63 Å; C-SO2_2: ~1.76 Å) .
  • Validation : Pair crystallographic data with DFT calculations (e.g., Gaussian 16 at B3LYP/6-311G** level) to model electronic effects .
  • Complementary Techniques : Solid-state NMR to assess packing effects or dynamic disorder in crystals .

Q. What strategies address contradictions in bioactivity data across studies?

  • Methodological Answer :

  • Assay Standardization : Use established protocols (e.g., CLSI guidelines for antimicrobial testing) to ensure reproducibility .
  • Control Compounds : Include reference inhibitors (e.g., sulfadimethoxazole for sulfonamide comparisons) .
  • Dose-Response Analysis : Calculate IC50_{50}/EC50_{50} values across multiple replicates to identify outliers .

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to simulate binding to enzymes (e.g., carbonic anhydrase) with sulfonamide affinity pockets. Validate with SPR (surface plasmon resonance) for kinetic data (KD_D) .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD < 2.0 Å indicates stable complexes) .

Q. What mechanistic insights explain its antioxidant activity?

  • Methodological Answer :

  • Radical Scavenging : Quantify DPPH/ABTS radical inhibition (IC50_{50} < 50 μM suggests potent activity) .
  • Electrochemical Analysis : Cyclic voltammetry to measure oxidation potentials; correlate with HOMO/LUMO gaps from DFT .

Data Analysis & Experimental Design

Q. How should researchers design dose-response studies for toxicity evaluation?

  • Methodological Answer :

  • Model Organisms : Use Daphnia magna (EC50_{50} via 48-h immobilization assay) or murine macrophage cell lines (MTT assay) .
  • Concentration Range : Test 0.1–100 μM in log increments to capture threshold effects .
  • Statistical Analysis : Fit data to a sigmoidal curve (Hill equation) using GraphPad Prism .

Q. What methods validate the compound’s stability under physiological conditions?

  • Methodological Answer :

  • PBS Stability : Incubate at 37°C (pH 7.4) for 24–72 h; analyze degradation via LC-MS .
  • Metabolic Stability : Use liver microsomes (human/rat) with NADPH cofactor; quantify parent compound depletion .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.